Acetochlor OA

Overview

Description

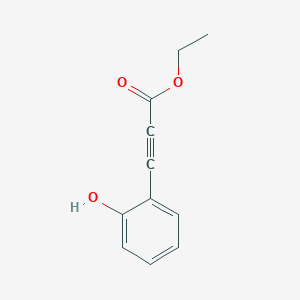

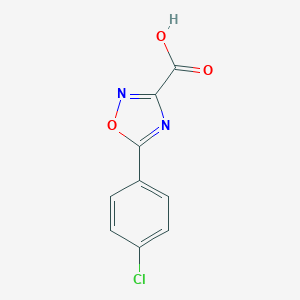

Acetochlor OA is a chemical compound with the molecular formula C14H19NO4. It is a derivative of acetochlor, a widely used herbicide belonging to the chloroacetanilide class. This compound is primarily known as a metabolite of acetochlor, formed through its degradation in the environment. This compound has garnered attention due to its presence in agricultural settings and its potential impact on the environment and human health.

Mechanism of Action

Target of Action

Acetochlor OA, a metabolite of the preemergence herbicide acetochlor, primarily targets the elongation process of very-long-chain fatty acids (VLCFAs) in microsomes . VLCFAs play a crucial role in the growth and development of plants, particularly in the formation of the lipid bilayer of cell membranes .

Mode of Action

The mode of action of this compound involves the inhibition of the elongase, a key enzyme involved in the elongation of VLCFAs, and the inhibition of geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, part of the gibberellin pathway . By inhibiting these enzymes, this compound disrupts the normal growth and development of plants, effectively curbing weed development .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the biosynthesis of VLCFAs and the gibberellin pathway . The inhibition of these pathways leads to a disruption in the normal growth and development of plants, particularly in the formation of the lipid bilayer of cell membranes and the regulation of plant growth hormones .

Pharmacokinetics

It is known that this compound is a metabolite of the herbicide acetochlor, which suggests that it may be formed in the environment or in organisms through the metabolic breakdown of acetochlor .

Result of Action

The primary result of this compound’s action is the inhibition of weed growth. By binding to the chloroplast of weed cells, this compound hinders photosynthesis, effectively curbing weed development . This makes it an effective tool for controlling annual grasses and broad-leaved weeds in crops such as corn and soybeans .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, microbial action in the soil can lead to the degradation of acetochlor to this compound . Furthermore, the water solubility of this compound suggests that it may be mobile in the environment and could potentially contaminate water sources . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetochlor oxanilic acid typically involves the degradation of acetochlor. Acetochlor is synthesized through a two-step process starting from 2-ethyl-6-methylaniline. The first step involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride to form an anilide. This intermediate is then treated with chloromethyl ethyl ether and sodium hydroxide to produce acetochlor .

Industrial Production Methods

Industrial production of acetochlor oxanilic acid is not commonly practiced as it is primarily a degradation product of acetochlor. the degradation process can be studied and monitored in environmental samples to understand its formation and persistence.

Chemical Reactions Analysis

Types of Reactions

Acetochlor OA undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide is commonly used as a reagent for the hydrolysis of acetochlor oxanilic acid.

Major Products Formed

The major products formed from the hydrolysis of acetochlor oxanilic acid include its corresponding carboxylic acid and amine derivatives. Oxidation reactions can lead to the formation of carbon dioxide and water .

Scientific Research Applications

Acetochlor OA has several scientific research applications, including:

Environmental Chemistry: The compound is studied to understand the degradation pathways of acetochlor in the environment and its impact on soil and water quality.

Analytical Chemistry: The compound is used as a reference material for the development and validation of analytical methods to detect and quantify acetochlor and its metabolites in environmental samples.

Comparison with Similar Compounds

Similar Compounds

Alachlor: Another chloroacetanilide herbicide with similar properties and environmental concerns.

Metolachlor: A related herbicide used for similar purposes in agriculture.

Uniqueness

Acetochlor OA is unique due to its specific formation as a degradation product of acetochlor. Its presence in the environment serves as an indicator of acetochlor usage and degradation, making it a valuable compound for environmental monitoring and research .

Properties

IUPAC Name |

2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-4-11-8-6-7-10(3)12(11)15(9-19-5-2)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKTUNJJKYTOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037484 | |

| Record name | Acetochlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194992-44-4 | |

| Record name | Acetochlor OA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194992-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetochlor oxanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194992444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetochlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOCHLOR OXANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG499WTE12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How frequently is acetochlor OA detected in water samples, and what are the typical concentration ranges?

A1: Research indicates that this compound is less frequently detected compared to another acetochlor degradation product, acetochlor ethane sulfonic acid (ESA). In a prospective groundwater monitoring program, only 0.15% of analyzed water samples contained this compound at concentrations at or above 1.0 µg/L. [] Another study analyzing water samples from Missouri treatment plants found detectable levels of this compound in both treated and untreated water samples sourced from the Missouri and Mississippi Rivers, primarily during the summer months. []

Q2: Are there analytical methods specifically designed for detecting and quantifying this compound in environmental samples?

A2: Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is a widely used technique for analyzing this compound in water samples. This method demonstrates good precision and accuracy, achieving method detection limits as low as 0.072 ng/L for this compound. [] Researchers have also explored using Polar Organic Chemical Integrative Samplers (POCIS) as a passive sampling technique for acidic herbicides like this compound. []

Q3: How does the presence of this compound in water resources compare to other chloroacetanilide herbicide degradation products?

A3: Studies suggest that this compound is less prevalent in water compared to other chloroacetanilide degradation products, particularly metabolites like acetochlor ESA, alachlor ESA, and metolachlor ESA. These metabolites are frequently detected in higher concentrations than their parent compounds. [, ] For instance, in a Czech Republic study, acetochlor ESA was found in significantly higher concentrations and more frequently exceeded the reference value compared to this compound. [] This highlights the importance of monitoring a wider range of degradation products, not just the parent herbicide, to accurately assess potential groundwater contamination.

Q4: What is the persistence of this compound in soil environments?

A4: While research on the persistence of this compound in soil is limited, studies focusing on acetochlor degradation suggest that the formation of nonextractable residues (NER) plays a significant role in its dissipation from soil. [] This process involves the incorporation of acetochlor and its degradation products into soil organic matter, effectively reducing their bioavailability and mobility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)